3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine
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Overview
Description
3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine is an organic compound with a unique structure that includes a pyridine ring substituted with a 3-methylbutyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of 2-acetylpyridine with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Lacks the 3-methylbutyl group but has a similar ketone functional group.
3-Methyl-2-butenoic acid, 3-methylbutyl ester: Shares the 3-methylbutyl group but has a different core structure.
Uniqueness
3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine is unique due to the combination of its pyridine ring, ketone functional group, and 3-methylbutyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
61314-63-4 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H17NO/c1-9(2)6-7-11-10(3)5-4-8-12(11)13/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
KACZRSACHZIHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])CCC(C)C |
Origin of Product |
United States |
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